(6-Methoxyquinolin-4-yl)methanaminedihydrochloride
Beschreibung
(6-Methoxyquinolin-4-yl)methanaminedihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline ring substituted with a methoxy group at the 6-position and a methanamine group at the 4-position, forming a dihydrochloride salt.
Eigenschaften
Molekularformel |
C11H14Cl2N2O |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
(6-methoxyquinolin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11;;/h2-6H,7,12H2,1H3;2*1H |
InChI-Schlüssel |
RVZRWGAAJHIRIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride typically involves the reaction of 6-methoxyquinoline with formaldehyde and ammonium chloride under acidic conditions to form the intermediate (6-Methoxyquinolin-4-yl)methanol. This intermediate is then reacted with hydrochloric acid to yield the final dihydrochloride salt .
Industrial Production Methods
Industrial production of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the reaction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methoxyquinolin-4-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Methoxyquinolin-4-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride.
Quinoline: A structurally related compound with similar chemical properties.
6-Methoxy-8-quinolinamine: Another derivative of quinoline with different functional groups.
Uniqueness
(6-Methoxyquinolin-4-yl)methanaminedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
